Aminoethyl-SS-propionic acid
Overview
Description
Aminoethyl-SS-propionic acid is a cleavable disulfide linker . It has been used in the synthesis of antibody-drug conjugates (ADCs) containing the antibody trastuzumab and a membrane-impermeable cytotoxin . This compound contains a terminal amine and carboxylic acid group . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .
Synthesis Analysis
Aminoethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The terminal amine can be reacted with carboxylic acid, activated NHS esters, and other carbonyl compounds .
Molecular Structure Analysis
The molecular formula of Aminoethyl-SS-propionic acid is C5H11NO2S2 . The InChI code is InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) .
Chemical Reactions Analysis
Aminoethyl-SS-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .
Physical And Chemical Properties Analysis
Aminoethyl-SS-propionic acid is a solid substance . It has a molecular weight of 181.3 . It has a solubility of 16 mg/ml in DMF, 11 mg/ml in DMSO, and 5 mg/ml in PBS (pH 7.2) .
Scientific Research Applications
Application in Microbial Fermentation
Propionic acid, also known as propionate, is primarily used in the food industry and has found applications in the cosmetic, plastics, and pharmaceutical industries. Its production through microbial fermentation involves various metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways. Advancements in genome shuffling, omics technologies, and metabolic engineering are enhancing the potential of biological propionate production, although challenges in downstream purification remain (Gonzalez-Garcia et al., 2017).
Use in Sustainable Chemical Production
Propionic acid production from renewable sources like lignocellulosic biomass, specifically sweet sorghum bagasse hydrolysate, presents a sustainable alternative to petroleum-based methods. This approach not only offers environmental benefits but also shows promising results in terms of yield and productivity, especially when combined with glycerol co-fermentation and high cell density fermentation techniques (Ammar et al., 2020).
Insights from Comparative Metabolomics
Metabolomics studies on Propionibacterium acidipropionici have provided insights into the key metabolic nodes influencing propionic acid production. Identifying the differences in glycolysis, the Wood–Werkman cycle, and amino acid metabolism between strains can guide the optimization of production processes (Guan et al., 2015).
Advances in Biotechnological Production
Biotechnological production of propionic acid is gaining attention due to its environmental and economic benefits. Strategies like co-culture, genetic and metabolic engineering, immobilization techniques, and efficient bioreactor systems are being explored to enhance production efficiency and adaptability (Eş et al., 2017).
Application in Recovery and Extraction Processes
Research into the recovery of propionic acid from aqueous waste streams and fermentation broth highlights the importance of reactive extraction techniques. Studies on binary extractants and modifier–diluents systems provide valuable information for designing efficient propionic acid recovery processes (Keshav et al., 2009).
Propionic Acidemia: Neuropathological Insights
In the field of medical research, studies on propionic acidemia, a genetic disorder related to amino acid metabolism, have yielded significant neuropathological insights. Investigations into the brain changes in patients with this condition, especially concerning the basal ganglia, have improved understanding of its impact and potential therapeutic strategies (Hamilton et al., 1995).
Biocompatible Micelles for Drug Delivery
Innovative biocompatible and bioreducible micelles created from α-amino acid-based poly(disulfide urethane)s demonstrate potential in controlled drug delivery, exemplifying the application of propionic acid derivatives in biomedical engineering (Lu et al., 2015).
Corrosion Inhibition in Acidic Medium
The use of aminoethyl compounds, such as 1-(4-nitrophenyl)-5-amino-1H-tetrazole, in inhibiting the corrosion of stainless steel in acidic environments showcases the utility of propionic acid derivatives in industrial applications (Ehsani et al., 2014).
Exploring Metabolic Changes in Hyperammonemia
In propionic acidemia, the study of hyperammonemia and its metabolic associations helps in understanding the disorder's impact on amino acid and fatty acid metabolism, guiding clinical management (Filipowicz et al., 2006).
Bioreducible Polymers for Nucleic Acid Transfection
The development of bioreducible poly(urethane amine)s for gene transfection in stem cells signifies the contribution of propionic acid derivatives in the field of gene therapy and stem cell research (Ye et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409367 | |
Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoethyl-SS-propionic acid | |
CAS RN |
15579-00-7 | |
Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.